Otenabant

Übersicht

Beschreibung

Otenabant, auch bekannt als CP-945,598, ist ein potenter und hochspezifischer Antagonist des Cannabinoid-Rezeptors CB1. Es wurde von Pfizer zur Behandlung von Fettleibigkeit entwickelt. seine Entwicklung wurde aufgrund von Nebenwirkungen eingestellt, die in klinischen Studien mit ähnlichen Verbindungen beobachtet wurden .

Herstellungsmethoden

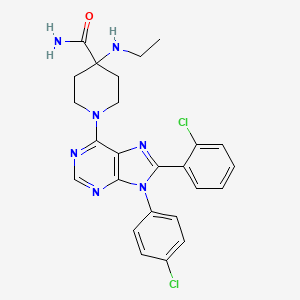

This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung von Purin- und Piperidin-Derivaten beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2-Chlorphenyl- und 4-Chlorphenyl-Derivaten mit Purin- und Piperidin-Zwischenprodukten unter kontrollierten Bedingungen . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Reaktionen für die großtechnische Synthese beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Otenabant wurde hinsichtlich seines Potenzials zur Behandlung von Fettleibigkeit und verwandten Stoffwechselstörungen untersucht. Es hat sich in präklinischen und klinischen Studien als vielversprechend erwiesen, den Glukosestoffwechsel bei Patienten mit Typ-2-Diabetes zu verbessern . Darüber hinaus macht seine Rolle als CB1-Antagonist es zu einem wertvollen Instrument bei der Untersuchung des Endocannabinoid-Systems und seiner Auswirkungen auf verschiedene physiologische Prozesse .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an den Cannabinoid-Rezeptor CB1 bindet und ihn antagonisiert. Dieser Rezeptor ist an der Regulation von Appetit, Stoffwechsel und Energiehaushalt beteiligt. Durch die Blockierung von CB1 kann this compound die Nahrungsaufnahme reduzieren und Gewichtsverlust fördern. Es beeinflusst auch den Glukosestoffwechsel, was es zu einem potenziellen therapeutischen Mittel für Typ-2-Diabetes macht .

Wirkmechanismus

Target of Action

Otenabant, also known as CP-945,598, is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1) with a Ki of 0.7 nM . It exhibits 10,000-fold greater selectivity against the human CB2 receptor .

Mode of Action

This compound interacts with the CB1 receptor, blocking its activation. Pre-clinical and clinical trial data suggest that CB1 antagonists like this compound may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity .

Biochemical Pathways

The CB1 receptor is involved in the regulation of various physiological and pathological activities, including mood, appetite, pain, learning, memory, and inflammation . By blocking the CB1 receptor, this compound can influence these activities. For instance, it has been suggested that CB1 antagonists may have favorable effects on glucose metabolism, which could be beneficial for patients with type 2 diabetes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the CB1 receptor. By blocking this receptor, this compound can influence a variety of physiological processes, potentially leading to effects such as improved glucose metabolism and reduced appetite .

Biochemische Analyse

Biochemical Properties

Otenabant interacts with the cannabinoid receptor CB1, exhibiting a Ki value of 0.7 nM . This interaction is highly selective, with this compound showing 10,000-fold greater selectivity against the human CB2 receptor .

Cellular Effects

The effects of this compound on cells are primarily mediated through its antagonistic action on the CB1 receptor. By blocking this receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism associated with the endocannabinoid system .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the CB1 receptor and inhibiting its activation . This binding interaction can lead to changes in gene expression and cellular signaling pathways associated with the endocannabinoid system .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with the CB1 receptor, which plays a crucial role in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its specific binding to the CB1 receptor .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the distribution of the CB1 receptor, as this compound specifically binds to this receptor

Vorbereitungsmethoden

Otenabant can be synthesized through a series of chemical reactions involving the formation of purine and piperidine derivatives. The synthetic route typically involves the reaction of 2-chlorophenyl and 4-chlorophenyl derivatives with purine and piperidine intermediates under controlled conditions . Industrial production methods would likely involve optimization of these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Otenabant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern und möglicherweise seine Aktivität beeinflussen.

Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen reduzieren, was sich auf die Eigenschaften der Verbindung auswirkt.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nukleophile, die bestimmte Atome oder Gruppen im Molekül ersetzen können

Vergleich Mit ähnlichen Verbindungen

Otenabant ähnelt anderen CB1-Antagonisten wie Rimonabant, Taranabant und Surinabant. Es zeichnet sich durch seine hohe Selektivität und Potenz aus. Im Gegensatz zu einigen seiner Gegenstücke wurde this compound aufgrund regulatorischer Bedenken eingestellt, nicht wegen Nebenwirkungen, die in klinischen Studien beobachtet wurden .

Ähnliche Verbindungen

- Rimonabant

- Taranabant

- Surinabant

- Ibipinabant

Eigenschaften

IUPAC Name |

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAZAADNBYXMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988316 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Pre-clinical and clinical trial data suggest that CB-1 antagonists may have favorable effects on glucose metabolism in patients with type 2 diabetes and may also be an effective therapy for the treatment of obesity. | |

| Record name | Otenabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

686344-29-6 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686344-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

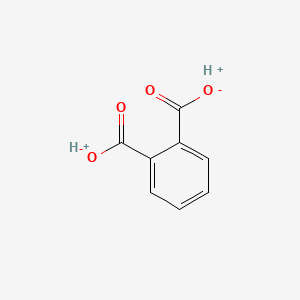

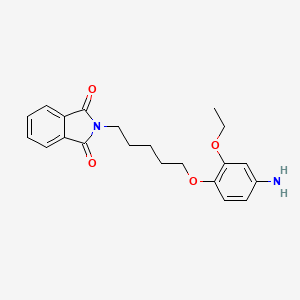

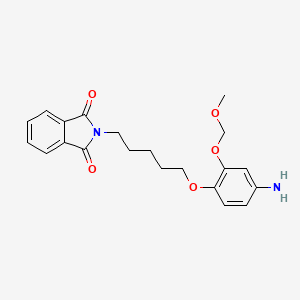

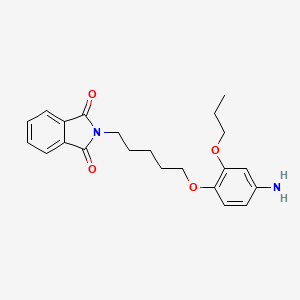

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

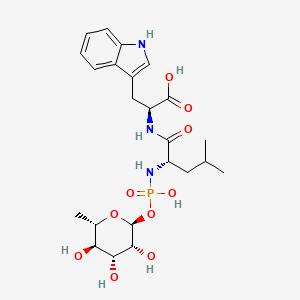

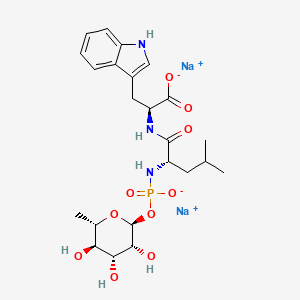

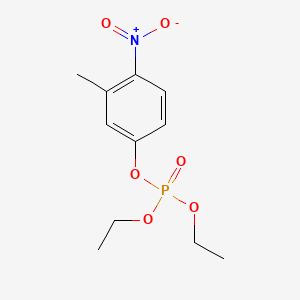

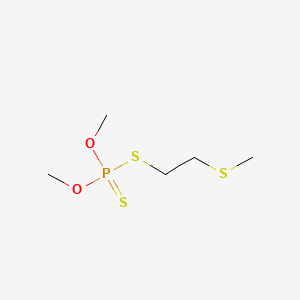

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)